![molecular formula C20H20N4O B6636173 (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone](/img/structure/B6636173.png)
(3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone, also known as MQPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQPM is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone is not fully understood. However, studies have suggested that it works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone exhibits significant anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
(3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also exhibits significant biological activity, making it an ideal candidate for drug development. However, there are also limitations to using (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for the study of (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders. Studies have shown that (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone exhibits neuroprotective properties and may be effective in the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for anticancer drug development. Further studies are needed to fully understand the pharmacological properties of (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone and its potential therapeutic applications.
Conclusion:
In conclusion, (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an ideal candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
(3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the condensation of 3-methylbenzaldehyde with 2-nitrobenzaldehyde to form 3-(2-nitrophenyl)-1-(3-methylphenyl)prop-2-en-1-one. This intermediate is then reduced using sodium dithionite to form 3-(2-aminophenyl)-1-(3-methylphenyl)prop-2-en-1-one. The final step involves the reaction of this intermediate with 4-chloroquinoxaline and piperazine to form (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone.
Scientific Research Applications
(3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. (3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(3-methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-5-4-6-16(13-15)20(25)24-11-9-23(10-12-24)19-14-21-17-7-2-3-8-18(17)22-19/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQSPNSCLUPPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)-(4-quinoxalin-2-ylpiperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.